Cas no 13720-49-5 (1-Naphthalenamine, 5-fluoro-)

1-Naphthalenamine, 5-fluoro- 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenamine, 5-fluoro-
- 5-Fluoronaphthalen-1-amine
- (5-fluoro-1-naphthyl)amine
- 1-Amino-5-fluoronaphthalene
- HCVJVHWHFGGSPS-UHFFFAOYSA-N
- SCHEMBL1991031
- DB-390785
- 13720-49-5
- AT31296
- MFCD18409946
- SY294189
- SB76589
- 5-fluoronaphthalen-1-amine
-
- MDL: MFCD18409946
- インチ: InChI=1S/C10H8FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2
- InChIKey: HCVJVHWHFGGSPS-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=CC=C2F)C(=C1)N
計算された属性
- 精确分子量: 161.064077422g/mol
- 同位素质量: 161.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 26Ų
1-Naphthalenamine, 5-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1194710-1g |
1-Amino-5-fluoronaphthalene |
13720-49-5 | 95% | 1g |
$320 | 2024-07-28 | |
Alichem | A219000074-500mg |
1-Amino-5-fluoronaphthalene |
13720-49-5 | 98% | 500mg |
931.00 USD | 2021-06-15 | |
1PlusChem | 1P01XGVF-100mg |
5-fluoronaphthalen-1-amine |
13720-49-5 | 95% | 100mg |
$70.00 | 2023-12-22 | |
Aaron | AR01XH3R-5g |
5-fluoronaphthalen-1-amine |
13720-49-5 | 97% | 5g |
$952.00 | 2025-02-12 | |
1PlusChem | 1P01XGVF-10g |
5-fluoronaphthalen-1-amine |
13720-49-5 | 97% | 10g |
$1473.00 | 2023-12-22 | |
eNovation Chemicals LLC | Y1194710-0.1g |
1-Amino-5-fluoronaphthalene |
13720-49-5 | 95% | 0.1g |
$110 | 2025-02-21 | |
Alichem | A219000074-250mg |
1-Amino-5-fluoronaphthalene |
13720-49-5 | 98% | 250mg |
714.00 USD | 2021-06-15 | |
Alichem | A219000074-1g |
1-Amino-5-fluoronaphthalene |
13720-49-5 | 98% | 1g |
1,853.50 USD | 2021-06-15 | |
1PlusChem | 1P01XGVF-5g |
5-fluoronaphthalen-1-amine |
13720-49-5 | 97% | 5g |
$918.00 | 2023-12-22 | |
Aaron | AR01XH3R-1g |
5-fluoronaphthalen-1-amine |
13720-49-5 | 97% | 1g |
$308.00 | 2025-02-12 |
1-Naphthalenamine, 5-fluoro- 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
1-Naphthalenamine, 5-fluoro-に関する追加情報
Introduction to 1-Naphthalenamine, 5-fluoro- (CAS No. 13720-49-5)
1-Naphthalenamine, 5-fluoro-, identified by the Chemical Abstracts Service Number (CAS No.) 13720-49-5, is a fluorinated derivative of naphthalenamine. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The introduction of a fluorine atom at the 5-position of the naphthalene ring imparts distinct electronic and steric effects, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal applications.
The structure of 1-Naphthalenamine, 5-fluoro- consists of a naphthalene core substituted with an amine group at one position and a fluorine atom at another. This arrangement creates a molecule with both basic and electron-withdrawing characteristics, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom, in particular, has been well-documented to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates.
In recent years, fluorinated aromatic compounds have become increasingly prominent in pharmaceutical research. The ability of fluorine to influence molecular properties such as lipophilicity, solubility, and binding affinity has made it a cornerstone in the design of modern therapeutics. For instance, fluorinated amines are frequently incorporated into active pharmaceutical ingredients (APIs) to improve their pharmacological efficacy. The compound 1-Naphthalenamine, 5-fluoro- exemplifies this trend, offering a versatile scaffold for further derivatization and optimization.
One of the most compelling aspects of 1-Naphthalenamine, 5-fluoro- is its potential as a building block for more complex molecules. Researchers have leveraged its reactive sites—primarily the amine group and the aromatic ring—to introduce additional functional groups or linkages. This flexibility has enabled the synthesis of various analogs that exhibit enhanced biological activity. For example, studies have shown that derivatives of this compound can interact with enzymes and receptors in novel ways, suggesting applications in treating conditions such as cancer, inflammation, and infectious diseases.
The synthesis of 1-Naphthalenamine, 5-fluoro- typically involves multi-step organic reactions starting from commercially available precursors. Common methods include nucleophilic aromatic substitution or cross-coupling reactions to introduce the fluorine atom at the desired position. The choice of synthetic route depends on factors such as yield, purity requirements, and scalability. Advanced techniques like transition-metal-catalyzed reactions have also been employed to achieve higher selectivity and efficiency in the synthesis process.
Recent advancements in computational chemistry have further accelerated the exploration of 1-Naphthalenamine, 5-fluoro- derivatives. Molecular modeling studies allow researchers to predict the behavior of these compounds before conducting expensive experimental trials. By simulating interactions with biological targets, scientists can identify promising lead structures with optimized properties. This approach has significantly reduced the time and resources required for drug discovery programs.
The pharmacological potential of 1-Naphthalenamine, 5-fluoro- has been investigated in several preclinical studies. Its ability to modulate enzyme activity has drawn interest from researchers studying metabolic disorders and cancer metabolism. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a template for developing new therapeutic agents. While extensive clinical trials are still needed to validate its efficacy and safety profile, preliminary findings are encouraging.
In conclusion,1-Naphthalenamine, 5-fluoro- (CAS No. 13720-49-5) represents a fascinating compound with broad applications in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for further research into novel drug candidates. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this molecule is poised to play an important role in future therapeutic developments.
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